molecular formula C10H12O B13204167 (1S)-5-Methylindan-1-OL

(1S)-5-Methylindan-1-OL

Cat. No.: B13204167
M. Wt: 148.20 g/mol
InChI Key: LFEMDSQMJJGXAK-JTQLQIEISA-N
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Description

(1S)-5-Methylindan-1-OL is an organic compound belonging to the indane family It is characterized by a methyl group attached to the fifth position of the indane ring and a hydroxyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-5-Methylindan-1-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts alkylation of indanone derivatives, followed by reduction and resolution to obtain the desired enantiomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods ensure high yield and purity, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: (1S)-5-Methylindan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding hydrocarbons.

    Substitution: The methyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products:

    Oxidation: Formation of 5-methylindanone.

    Reduction: Formation of 5-methylindane.

    Substitution: Formation of various substituted indane derivatives.

Scientific Research Applications

(1S)-5-Methylindan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of fragrances and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-5-Methylindan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

    5-Methylindane: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

    5-Methylindanone: Contains a carbonyl group instead of a hydroxyl group, leading to distinct chemical properties.

    Indan-1-OL: Similar structure but without the methyl group, affecting its overall reactivity and applications.

Uniqueness: (1S)-5-Methylindan-1-OL is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

(1S)-5-methyl-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C10H12O/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6,10-11H,3,5H2,1H3/t10-/m0/s1

InChI Key

LFEMDSQMJJGXAK-JTQLQIEISA-N

Isomeric SMILES

CC1=CC2=C(C=C1)[C@H](CC2)O

Canonical SMILES

CC1=CC2=C(C=C1)C(CC2)O

Origin of Product

United States

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